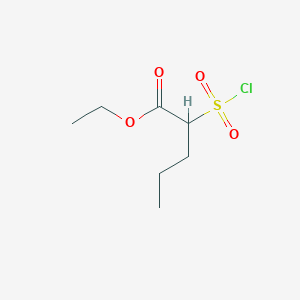

Ethyl 2-(chlorosulfonyl)pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(chlorosulfonyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorosulfonyl group attached to the second carbon of a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonyl)pentanoate can be synthesized through the reaction of ethyl pentanoate with chlorosulfonic acid. The reaction typically involves the following steps:

Reaction Setup: Ethyl pentanoate is dissolved in an appropriate solvent, such as dichloromethane.

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.

Stirring and Monitoring: The reaction mixture is stirred and monitored until the reaction is complete, usually indicated by the cessation of gas evolution.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)pentanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form ethyl 2-(sulfonyl)pentanoate.

Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chlorosulfonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Substitution: Various sulfonamide or sulfonate esters.

Reduction: Ethyl 2-(sulfonyl)pentanoate.

Hydrolysis: 2-(Chlorosulfonyl)pentanoic acid.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)pentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorosulfonyl)pentanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, introducing sulfonyl groups into target molecules.

Comparison with Similar Compounds

Ethyl 2-(chlorosulfonyl)pentanoate can be compared with other similar compounds such as:

Ethyl 2-(sulfonyl)pentanoate: Lacks the chlorosulfonyl group, making it less reactive.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2-(chlorosulfonyl)butanoate: Shorter carbon chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorosulfonyl group, making it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

Ethyl 2-(chlorosulfonyl)pentanoate is a sulfonyl-containing compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antichlamydial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula C7H13ClO4S and is characterized by the presence of a chlorosulfonyl group, which is known to influence its reactivity and biological interactions. The structure can be represented as follows:

- Molecular Structure :

Antimicrobial Activity

Research indicates that compounds with sulfonyl groups often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. This disruption leads to cell lysis and death.

Case Studies

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate activity |

| Staphylococcus aureus | 16 µg/mL | Significant inhibition observed |

| Chlamydia trachomatis | Not directly tested | Related compounds showed efficacy |

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antichlamydial Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Moderate | Effective | Low toxicity observed |

| Related Sulfonamide Compounds | High | Variable | Moderate toxicity |

Research Findings

Recent investigations into the biological activities of sulfonamide derivatives highlight the importance of structure-activity relationships (SAR). The effectiveness of this compound may be enhanced through modifications to its chemical structure, particularly concerning the chlorosulfonyl group.

Properties

Molecular Formula |

C7H13ClO4S |

|---|---|

Molecular Weight |

228.69 g/mol |

IUPAC Name |

ethyl 2-chlorosulfonylpentanoate |

InChI |

InChI=1S/C7H13ClO4S/c1-3-5-6(13(8,10)11)7(9)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

UULXWMAWSZFCGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.